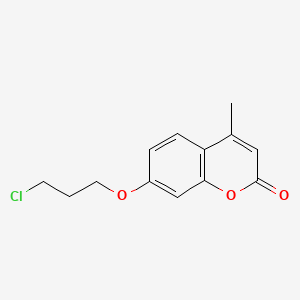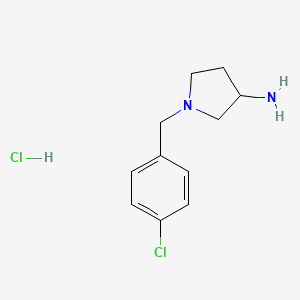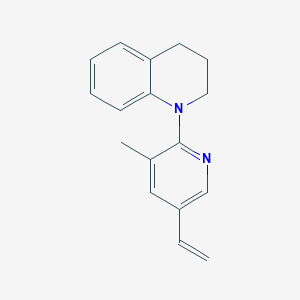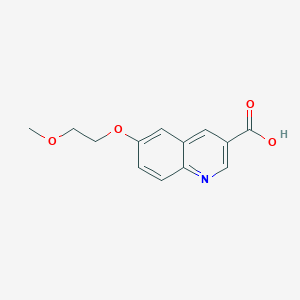![molecular formula C13H16FN3O B11865091 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a quinazolinone core fused with a piperidine ring, and it is fluorinated at the 6’ position. The presence of the fluorine atom and the spirocyclic framework imparts distinct chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.
Spirocyclization: The quinazolinone intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Fluorination: The final step involves the introduction of the fluorine atom at the 6’ position. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the quinazolinone core or the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce partially or fully reduced spirocyclic compounds.
科学研究应用
6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The spirocyclic structure provides rigidity, which can improve selectivity and potency. The exact pathways involved depend on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
6’-Chloro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one: Similar structure but with a chlorine atom instead of fluorine.
6’-Methyl-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one: Similar structure but with a methyl group instead of fluorine.
6’-Hydroxy-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various fields.
属性
分子式 |
C13H16FN3O |
|---|---|
分子量 |
249.28 g/mol |
IUPAC 名称 |
6-fluoro-1-methylspiro[3H-quinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C13H16FN3O/c1-17-11-4-3-9(14)7-10(11)12(18)16-13(17)5-2-6-15-8-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,18) |
InChI 键 |
HAAKPQPJPXWRGC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)
![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)







![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)


